![molecular formula C11H16ClNO2 B2549159 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride CAS No. 124370-03-2](/img/structure/B2549159.png)
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is a compound that can be associated with a variety of chemical structures and activities. It is structurally related to compounds that have been synthesized for their potential as cytotoxic agents, EP3 receptor antagonists, anti-ulcer agents, and GABA B receptor antagonists. The core structure consists of a propanoic acid backbone with an amino group substituted with a phenylethyl moiety, which can be modified to alter the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the Mannich reaction, which is used to synthesize 1-aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents . Optimal reaction conditions for these compounds were found to be a molar ratio of ketone, paraformaldehyde, and phenethylamine hydrochloride of 1:1.2:1 in ethanol containing concentrated hydrochloric acid . Other synthetic methods include the coupling reaction of phthalimidoacetyl chloride with methylmagnesium iodide, followed by reduction and hydrolysis to produce isotopomers of 1-amino-2-propanol .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride has been determined by X-ray analysis, revealing a rigid bent-rod-like conformation . The structure is stabilized by hydrogen bonding and interactions with chloride ions in the crystal lattice .
Chemical Reactions Analysis
Compounds with the 3-phenylpropanoic acid motif can undergo various chemical reactions. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids can be synthesized by reducing hydroxyimino precursors and subsequently formylated to produce formylamino derivatives . Additionally, the reactivity of the β-carboxylic functional group in 3-(trichlorogermyl)propanoic acid has been explored, showing unusual properties when reacting with phenylmagnesium bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride derivatives can vary widely depending on the substituents and structural modifications. For example, the introduction of substituents into the phenyl moieties can affect in vitro activities and metabolic stability . The crystal structure analysis provides insights into the solid-state properties, such as melting points and solubility . Optically active analogs of related compounds have been prepared, indicating the importance of chirality in the biological activity and physical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Renewable Building Blocks for Materials Science
Phloretic acid (a closely related compound to 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride) has been explored as a renewable building block in the synthesis of polybenzoxazine monomers, highlighting its potential for enhancing the properties of materials without the need for solvents or purification steps. The resulting materials show promising thermal and thermo-mechanical properties for a wide range of applications, emphasizing the sustainability aspect of using such compounds in materials science (Acerina Trejo-Machin et al., 2017).
Medical Applications through Polymer Modification
Radiation-induced hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, exhibit enhanced swelling properties and thermal stability. These modifications also impart significant antibacterial and antifungal activities to the polymers, indicating their potential use in medical applications, such as wound dressings or drug delivery systems (H. M. Aly & H. L. A. El-Mohdy, 2015).
Synthesis of Antimicrobial Agents
The antimicrobial activity of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and similar compounds has been demonstrated against various bacterial and fungal species. These findings support the potential of such compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Kristina Mickevičienė et al., 2015).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, synthesized from compounds including 2-(3-(1-carboxy-2-phenylethyl)-1H-imidazol-3-ium-1-yl)-3-phenylpropanoate, have been identified as effective corrosion inhibitors for mild steel. These compounds offer a green alternative for protecting metals against corrosion, especially in harsh industrial environments (V. Srivastava et al., 2017).
Chiral Building Blocks in Organic Synthesis
The synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, utilizing microbial reductases highlights the importance of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride and related compounds as intermediates in producing enantiomerically pure substances. These chiral alcohols are crucial for the pharmaceutical industry, particularly in the synthesis of antidepressant drugs (Y. Choi et al., 2010).
Eigenschaften
IUPAC Name |
3-(2-phenylethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGJQRDHILDTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

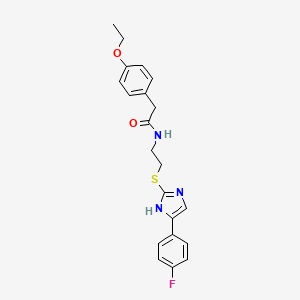

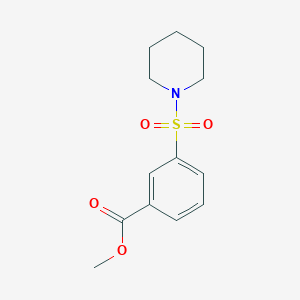
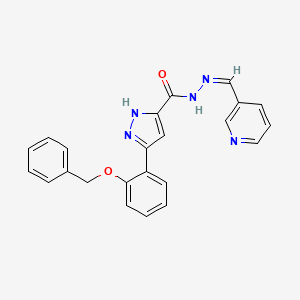
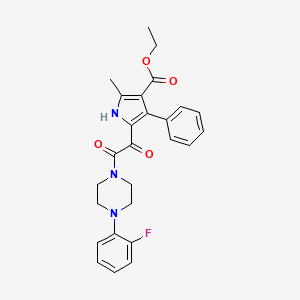
![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)
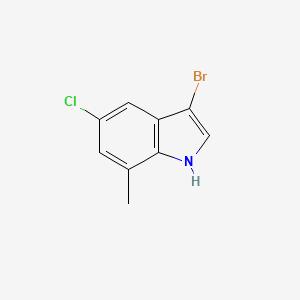
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
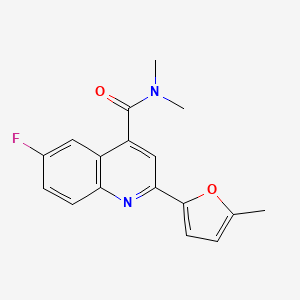
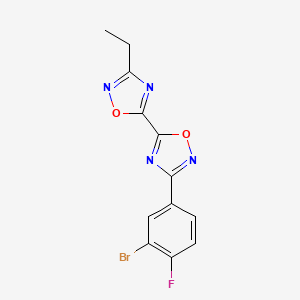
![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)
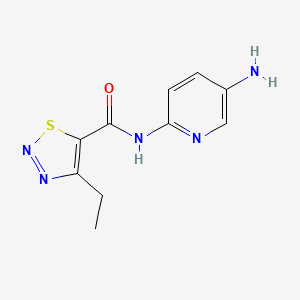

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)